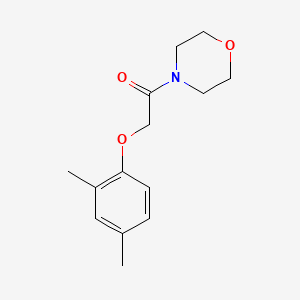![molecular formula C19H18FN3O2 B6232080 3-(2-fluorophenyl)-1-[2-(prop-2-enoyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]urea CAS No. 2094506-47-3](/img/no-structure.png)
3-(2-fluorophenyl)-1-[2-(prop-2-enoyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a urea derivative, which means it contains a functional group with the pattern (NH2)C=O. Urea derivatives are common in medicinal chemistry and have a wide range of biological activities .
Molecular Structure Analysis
The molecular structure would likely show typical bonding patterns of urea derivatives, with the urea group forming hydrogen bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Factors such as the presence of the fluorophenyl and tetrahydroisoquinolinyl groups could influence properties like solubility, melting point, and stability .Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(2-fluorophenyl)-1-[2-(prop-2-enoyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]urea' involves the reaction of 2-(prop-2-enoyl)-1,2,3,4-tetrahydroisoquinoline with 2-fluoroaniline followed by the addition of urea.", "Starting Materials": [ "2-(prop-2-enoyl)-1,2,3,4-tetrahydroisoquinoline", "2-fluoroaniline", "Urea" ], "Reaction": [ "Step 1: 2-(prop-2-enoyl)-1,2,3,4-tetrahydroisoquinoline is reacted with 2-fluoroaniline in the presence of a suitable solvent and a catalyst to form 3-(2-fluorophenyl)-1-[2-(prop-2-enoyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]amine.", "Step 2: The resulting amine is then reacted with urea in the presence of a suitable solvent and a catalyst to form the final product, 3-(2-fluorophenyl)-1-[2-(prop-2-enoyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]urea." ] } | |
Numéro CAS |
2094506-47-3 |
Formule moléculaire |
C19H18FN3O2 |
Poids moléculaire |
339.4 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




